molecular formula C16H14Cl2O2 B1327533 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone CAS No. 898776-28-8

2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

Cat. No. B1327533
CAS RN: 898776-28-8
M. Wt: 309.2 g/mol
InChI Key: WTGAWXRPXYAAMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone involves multi-step reactions with good yields. For instance, a practical five-step synthetic approach for 2-amino-5-methoxylpropiophenone starting from 3-chloropropiophenone has been described, highlighting the efficiency of the process . Similarly, the synthesis of related compounds such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid demonstrates regiospecific reactions, with structural elucidation confirmed by X-ray crystallography .

Molecular Structure Analysis

Molecular structure and spectroscopic data of compounds with methoxyphenyl groups have been obtained using quantum chemical calculations and Density Functional Theory (DFT) . These studies provide detailed information on molecular parameters such as bond lengths and angles, as well as insights into the electronic properties through analyses like HOMO-LUMO gaps and molecular electrostatic potential (MEP) .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. For example, the photo-Fries rearrangement of p-methoxyphenyl o-acetoxybenzoate leads to the formation of 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone derivatives with good yield . Additionally, the antimicrobial activity of synthesized compounds suggests potential biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone have been characterized using techniques such as FT-IR, UV-visible spectroscopy, and NMR . Single-crystal X-ray diffraction has been employed to determine the crystal structure, providing information on the solid-state conformation and packing . Theoretical calculations complement these experimental techniques, offering predictions on vibrational frequencies and electronic transitions .

Scientific Research Applications

Microwave- and Ultrasound-Assisted Semisynthesis

This study explores a rapid semisynthesis of natural methoxylated propiophenones, including variants similar to 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. It involves reactions using palladium chloride and sodium formate in formic acid, methanol, and water, followed by oxidation. The process compares conventional, ultrasound, and microwave heating methods (Joshi, Sharma, & Sinha, 2005).

Novel Photosynthesis of Chromenes

This research involves the Claisen-Schmidt condensation of substituted acetophenones and aldehydes, leading to the synthesis of compounds like 5,8a-dichloro-2-(4-methoxyphenyl)-8aH-chromene. The study focuses on the synthesis and characterization of these products, which are closely related to 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (Yousif & Fadhil, 2020).

Synthesis and Characterization of Polyphosphonate Derivatives

This research highlights the synthesis of polyphosphonate derivatives using 1,3-bis(4-hydroxyphenyl)propenone and 3-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)propenone. These derivatives are structurally related to 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone and exhibit photosensitive properties, which are studied in detail (Kaniappan, Murugavel, & Thangadurai, 2013).

Mechanism of Action

Pharmacokinetics:

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, may influence the compound’s stability, efficacy, and bioavailability.

Keep in mind that further research is needed to fully elucidate the details of 2’,5’-Dichloro-3-(4-methoxyphenyl)propiophenone’s mechanism of action. If additional information becomes available, it would enhance our understanding of its effects. 🌟

properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-10-12(17)5-8-15(14)18/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGAWXRPXYAAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644293
Record name 1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

CAS RN

898776-28-8
Record name 1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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